methyl (3,4,5-trimethoxyphenyl)carbamate - 90073-46-4

methyl (3,4,5-trimethoxyphenyl)carbamate

Catalog Number: EVT-3802323
CAS Number: 90073-46-4
Molecular Formula: C11H15NO5
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors. These compounds were evaluated for their antiproliferative activities against various cancer cell lines (HeLa, MCF-7, and HT-29). Specifically, compound 7d, an N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative, exhibited potent activity against these cancer cell lines by inducing apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization. []

N4-(2,2-dimethyl-4-[(dihydro-phosphonooxy)methyl]-3-oxo-5-pyrido[1,4]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine disodium salt

Compound Description: This compound and its hydrate form are highlighted for their pharmaceutical applications. The described synthesis involves the use of an amide, suggesting a potential connection to the carbamate functionality in the target compound, methyl (3,4,5-trimethoxyphenyl)carbamate. []

2-((1H-indol-3-yl)methyl)-5-alkyl-1,3,4-oxadiazole and 2-alkyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives

Compound Description: These compounds were synthesized and evaluated for their cytotoxic activity. While the abstract provides limited details about the specific activities, the presence of the 3,4,5-trimethoxyphenyl group in the 2-alkyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives suggests a possible connection to the target compound, methyl (3,4,5-trimethoxyphenyl)carbamate, in terms of their structural features and potential biological activities. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

Compound Description: This compound, a hybrid structure inspired by indibulin and combretastatin scaffolds, was synthesized and assessed for its cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231). It demonstrated notable cytotoxicity towards the cancer cell lines while exhibiting low toxicity towards the normal cell line (NIH-3T3). [, ]

Novel Aldimine-Type Schiff Bases of 4-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-triazole-3-thione/thiol

Compound Description: These novel Schiff base compounds were designed as potential tubulin polymerization inhibitors. Molecular docking studies suggested that compounds H-25 and H-26 within this series exhibited strong binding affinities to the colchicine binding site of tubulin. Further in vitro studies confirmed the potent antitubulin activity of these compounds. []

3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines

Compound Description: These compounds are the product of [3+2] cycloaddition reactions between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and 1-halo-1-nitroethenes. The reaction proceeds with high regio- and stereoselectivity, primarily yielding the 3,4-trans isomer. These compounds are suggested as potential pharmaceutical ingredients. []

(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative, known as CHO27, demonstrated significantly increased cytotoxic potency compared to its parent compound. CHO27 effectively inhibited prostate cancer cell growth in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptosis. This activity was linked to the activation of the p53 pathway. []

2-methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-R-isoxazolidines

Compound Description: This series of stereoisomeric compounds arises from the [2+3] cycloaddition reaction between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and various (E)-2-substituted nitroethenes. The reaction displays complete regioselectivity and varying degrees of stereoselectivity, influenced by steric and electronic effects. []

(E)-3-Methyl-6-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2(3H)-benzothiazolone

Compound Description: This compound was synthesized via both acid- and base-catalyzed aldol condensation reactions using 3-methyl-6-acetyl-2(3H)-benzothiazolone and 3,4,5-trimethoxyacetophenone as starting materials. []

N1-alkyl-4-amino-1,2-dihydroquinoline-lactone

Compound Description: This compound represents a novel class of 4-aza-2,3-didehydropodophyllotoxin rigid analogs. The synthesis was achieved through a five-step sequence involving the corresponding furo[3,4-b]quinolin-1(3H)-one, with an overall yield of 51%. This synthetic pathway holds promise for generating various substituted derivatives. []

4-(Benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole and 4-(Benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole

Compound Description: This study investigated the crystal structures of two related triazole compounds. The first compound exhibits intermolecular hydrogen bonding, leading to the formation of chains with specific ring motifs. In contrast, the second compound, which is the N-methylated derivative of the first, lacks these hydrogen-bonding interactions. []

Analogs of azapodophylloxin and azatoxin

Compound Description: These compounds were synthesized through a multi-step process involving the condensation of trimethoxyphenyl naphthylcarbinol trimethylsilyl ether with methyl N-trimethylsilyl-pyroglutamate, Friedel-Crafts cyclization, reduction, and treatment with hydrobromic acid. []

Methyl 2-formyl-3,4,5-trimethoxyphenylacetate

Compound Description: This compound is a crucial intermediate in synthesizing naturally occurring isocoumarins and 3,4-dihydroisocoumarins, including the biologically active (+)-kigelin. Its crystal structure reveals key structural features, including bond lengths, angles, and hydrogen bonding patterns. [, , ]

Ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The crystal structure of this compound shows a flattened boat conformation for the dihydropyrimidine ring and a dihedral angle of 75.25° with the benzene ring. Intermolecular hydrogen bonds link the molecules, contributing to its three-dimensional structure. []

Methyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxy­phen­yl)-1,2,3,4-tetra­hydro­pyrimidine-5-carboxyl­ate

Compound Description: Synthesized from readily available starting materials, this compound features a non-planar tetrahydropyrimidin-2-one ring nearly perpendicular to the benzene ring. Hydrogen bonding plays a role in its crystal structure. []

6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: The structure of this compound reveals a dihedral angle of 89.41° between the benzene and 2,4-dihydropyrano[2,3-c]pyrazole rings, with the pyran moiety adopting a flattened boat conformation. Hydrogen bonding and π–π interactions contribute to its crystal packing. []

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

Compound Description: These two compounds, studied for their crystal structures, highlight the impact of the aryl substituent on hydrogen bonding patterns. The 4-methoxyphenyl derivative forms C(10) chains, while the 3,4,5-trimethoxyphenyl derivative forms C(14) chains, both through C—H⋯O hydrogen bonds. []

Methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: Synthesized using a bismuth nitrate catalyst, this compound features a twisted tetrahydropyrimidin-2-one ring. Its crystal structure reveals N—H⋯O hydrogen bonds linking the molecules. []

(±)-trans-2-[-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran

Compound Description: This compound is a diaryl tetrahydrofuran derivative designed as a dual-acting 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist. The synthesis applies green chemistry principles, starting with commercially available 5-iodovanillin and 3,4,5-trimethoxybenzaldehyde. It displays promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines: N-methyl and N,N-dimethyl derivatives

Compound Description: These derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines were synthesized and characterized for their potential psychotropic effects. The study noted magnetic nonequivalence in the methyl groups of the trans-N,N-dimethyl derivative under acidic conditions, suggesting restricted nitrogen inversion. []

(±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

Compound Description: In the crystal structure of this thiazolidine-4-one derivative, the thiazolidine ring is essentially planar. The molecule exhibits specific dihedral angles with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring. Weak C—H⋯O interactions link the molecules into chains along the [] direction. []

4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one

Compound Description: Crystallizing as a dimer, this compound's structure reveals intramolecular hydrogen bonding between the hydroxyl and carbonyl groups of the 4-hydroxycoumarin moieties. []

Benzyl N-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl] propanamide (Timcodar)

Compound Description: This compound, also known as Timcodar, shows potential for treating mycobacterial infections, including tuberculosis. []

Methyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound was synthesized using 3,4,5-trimethoxybenzaldehyde, methyl 3-oxobutanoate, and urea as starting materials, with bismuth nitrate as a catalyst. []

(±)-trans-2-[3-Methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl)methylphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Compound Description: This compound is synthesized from commercially available vanillin acetate and 3,4,5-trimethoxy benzaldehyde. []

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

Compound Description: The crystal structure analysis of this compound reveals a twist-chair conformation for the piperidine ring and specific deviations from planarity for certain carbon atoms within the ring system. []

1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

Compound Description: This compound's crystal structure reveals a twist boat conformation for the piperidine ring. It exhibits intermolecular C—H···O hydrogen bonds, which contribute to the crystal packing. []

(2RS,3SR)- and (2RS,3RS)-2,3-Dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one

Compound Description: This study focused on the stereoselective synthesis and characterization of diastereoisomers (2RS,3SR)- and (2RS,3RS)-2,3-dimethyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one. The stereochemistry of each isomer was determined by converting them into aryltetralins with known configurations. []

3,6-Bis(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure analysis of this compound highlights its planar central heterocyclic ring system, which is slightly twisted relative to the two trimethoxyphenyl rings. The molecule exhibits intramolecular hydrogen bonds, contributing to its overall planarity. Furthermore, intermolecular C—H⋯O hydrogen bonds link the molecules in the crystal structure. []

2-Glycosylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole/1,3,4-thiadiazole

Compound Description: These compounds were synthesized starting from gallic acid and involved a series of reactions, including methylation, esterification, hydrazinolysis, and cyclization. The compounds displayed notable fluorescence properties. []

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Compound Description: The crystal structure analysis of this compound shows that the two rings are nearly coplanar. Interestingly, while the two outer methoxy groups are essentially coplanar with the aromatic ring, the central methoxy group is not. The crystal packing is stabilized by N—H⋯O hydrogen bonding. []

6-(4-Pyridyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound reveals a planar central heterocyclic ring system that is slightly twisted relative to the trimethoxyphenyl and pyridine rings. The molecule displays a network of intramolecular hydrogen bonds, influencing its conformation. Additionally, intermolecular C—H⋯N and C—H⋯O hydrogen bonds contribute to the crystal packing. []

3-(3,4,5-trimethoxyphenyl)dihydropy-rrolo[1,2-c]oxazole-1,5-dione

Compound Description: This compound is a novel pyroglutamic lactone, explored as a starting material in synthesizing methyl N-(3,4,4′,5-tetramethoxybenzhydryl)pyroglutamate (HEI 81), a potent inhibitor of tubulin polymerization. []

3- [{(substituted phenyl) amino} methyl]-5-(3, 4, 5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones and 3- {[(pyridin-2-yl)amino]methyl}-5-(3,4,5-trimethoxy phenyl)-1,3,4-oxadiazole-2(3H)-thiones

Compound Description: These compounds, synthesized from 1, 3, 4-oxadiazole-2-thione, were designed as potential urease inhibitors. Molecular docking studies and in vitro assays confirmed their potent urease inhibitory activities, suggesting their potential as lead compounds for developing anti-ulcer drugs. Some of these derivatives also showed promising antioxidant activities. []

6-Diazo-2,4-cyclohexadienone (o-quinone diazide) Analogs of Colchicine, Combretastatin, and 3,4,5-Trimethoxybiphenyl

Compound Description: This study focused on synthesizing and evaluating photoaffinity labels for tubulin, specifically incorporating the 6-diazo-2,4-cyclohexadienone moiety into structures resembling colchicine, combretastatin, and 3,4,5-trimethoxybiphenyl. The synthesized compounds exhibited varying degrees of activity in tubulin assembly inhibition assays. []

4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1aa)

Compound Description: Compound 1aa, belonging to a series of novel antimitotic agents featuring acylated 4-aminoisoxazole moieties, was synthesized and evaluated for its anti-cancer activity. This compound demonstrated potent cytotoxicity against human lung carcinoma A549 cells by stimulating partial microtubule depolymerization at high concentrations and inhibiting cell growth and viability at nanomolar to submicromolar concentrations. These findings suggest a multi-target mechanism for its cytotoxic action. []

3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1ab)

Compound Description: This compound, a close analog of 1aa, exhibited significant selectivity towards the androgen-sensitive human prostate adenocarcinoma cell line LNCaP, demonstrating significantly higher cytotoxicity compared to conditionally normal cell lines and primary fibroblasts. []

4-Aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Compound Description: This study investigated the crystal structures of three different 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, each with varying aryl substituents, including a 3,4,5-trimethoxyphenyl derivative. The study analyzed their supramolecular aggregation patterns, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. []

Properties

CAS Number

90073-46-4

Product Name

methyl (3,4,5-trimethoxyphenyl)carbamate

IUPAC Name

methyl N-(3,4,5-trimethoxyphenyl)carbamate

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C11H15NO5/c1-14-8-5-7(12-11(13)17-4)6-9(15-2)10(8)16-3/h5-6H,1-4H3,(H,12,13)

InChI Key

RBHCSXUPCBOQJU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.